molecular formula C15H15Cl2NO4 B2399674 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923691-58-1

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2399674
CAS No.: 923691-58-1
M. Wt: 344.19
InChI Key: PRBVUIARPSTUOW-UHFFFAOYSA-N
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Description

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Starting Material: The synthesis begins with a chromene derivative, such as 6,8-dichloro-2H-chromene-2-one.

    Amidation Reaction: The chromene derivative undergoes an amidation reaction with 3-ethoxypropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield, cost, and safety. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Synthesis: Using automated reactors to control reaction parameters precisely.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation Products: Oxidized chromene derivatives.

    Reduction Products: Reduced chromene derivatives.

    Substitution Products: Substituted chromene derivatives with new functional groups.

Scientific Research Applications

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide may have applications in various scientific fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloro-2H-chromene-2-one: A precursor in the synthesis of the target compound.

    N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide: A similar compound without the chlorine substituents.

Uniqueness

6,8-dichloro-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both chlorine atoms and the ethoxypropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6,8-dichloro-N-(3-ethoxypropyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c1-2-21-5-3-4-18-14(19)11-7-9-6-10(16)8-12(17)13(9)22-15(11)20/h6-8H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVUIARPSTUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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